Cas no 1251687-99-6 (N-(4-acetamidophenyl)-2-{5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-ylsulfanyl}acetamide)

N-(4-acetamidophenyl)-2-{5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-ylsulfanyl}acetamide is a specialized organic compound with distinct chemical properties. It features a sulfanyl group and a 1,2,4-oxadiazole moiety, which confer notable reactivity and versatility. This compound is well-suited for synthetic applications, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure offers potential for high binding affinity and specificity, making it a valuable tool in chemical research.
N-(4-acetamidophenyl)-2-{5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-ylsulfanyl}acetamide structure
1251687-99-6 structure
Product name:N-(4-acetamidophenyl)-2-{5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-ylsulfanyl}acetamide
CAS No:1251687-99-6
MF:C19H19N5O3S
Molecular Weight:397.450862169266
CID:6158255
PubChem ID:49665194

N-(4-acetamidophenyl)-2-{5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-ylsulfanyl}acetamide 化学的及び物理的性質

名前と識別子

    • N-(4-acetamidophenyl)-2-{5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-ylsulfanyl}acetamide
    • N-(4-acetamidophenyl)-2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide
    • F3406-7553
    • N-[4-(acetylamino)phenyl]-2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetamide
    • 1251687-99-6
    • VU0624500-1
    • AKOS021735672
    • N-(4-acetamidophenyl)-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide
    • N-(4-acetamidophenyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
    • インチ: 1S/C19H19N5O3S/c1-3-16-23-19(27-24-16)13-4-9-18(20-10-13)28-11-17(26)22-15-7-5-14(6-8-15)21-12(2)25/h4-10H,3,11H2,1-2H3,(H,21,25)(H,22,26)
    • InChIKey: QUEADVXTEDYWJL-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CN=1)C1=NC(CC)=NO1)CC(NC1C=CC(=CC=1)NC(C)=O)=O

計算された属性

  • 精确分子量: 397.12086066g/mol
  • 同位素质量: 397.12086066g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 7
  • 重原子数量: 28
  • 回転可能化学結合数: 7
  • 複雑さ: 530
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.5
  • トポロジー分子極性表面積: 135Ų

N-(4-acetamidophenyl)-2-{5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-ylsulfanyl}acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3406-7553-2μmol
N-(4-acetamidophenyl)-2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide
1251687-99-6
2μmol
$57.0 2023-09-10
Life Chemicals
F3406-7553-2mg
N-(4-acetamidophenyl)-2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide
1251687-99-6
2mg
$59.0 2023-09-10
Life Chemicals
F3406-7553-10mg
N-(4-acetamidophenyl)-2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide
1251687-99-6
10mg
$79.0 2023-09-10
Life Chemicals
F3406-7553-30mg
N-(4-acetamidophenyl)-2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide
1251687-99-6
30mg
$119.0 2023-09-10
Life Chemicals
F3406-7553-3mg
N-(4-acetamidophenyl)-2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide
1251687-99-6
3mg
$63.0 2023-09-10
Life Chemicals
F3406-7553-4mg
N-(4-acetamidophenyl)-2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide
1251687-99-6
4mg
$66.0 2023-09-10
Life Chemicals
F3406-7553-5μmol
N-(4-acetamidophenyl)-2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide
1251687-99-6
5μmol
$63.0 2023-09-10
Life Chemicals
F3406-7553-40mg
N-(4-acetamidophenyl)-2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide
1251687-99-6
40mg
$140.0 2023-09-10
Life Chemicals
F3406-7553-25mg
N-(4-acetamidophenyl)-2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide
1251687-99-6
25mg
$109.0 2023-09-10
Life Chemicals
F3406-7553-10μmol
N-(4-acetamidophenyl)-2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide
1251687-99-6
10μmol
$69.0 2023-09-10

N-(4-acetamidophenyl)-2-{5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-ylsulfanyl}acetamide 関連文献

N-(4-acetamidophenyl)-2-{5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-ylsulfanyl}acetamideに関する追加情報

Introduction to N-(4-acetamidophenyl)-2-{5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-ylsulfanyl}acetamide (CAS No. 1251687-99-6)

N-(4-acetamidophenyl)-2-{5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-ylsulfanyl}acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound, identified by its CAS number 1251687-99-6, represents a novel molecular architecture that integrates multiple pharmacophoric elements, making it a promising candidate for further investigation in drug discovery and therapeutic applications.

The structural framework of N-(4-acetamidophenyl)-2-{5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-ylsulfanyl}acetamide is characterized by the presence of several key functional groups. The 4-acetamidophenyl moiety contributes to the compound's solubility and bioavailability, while the pyridinylsulfanyl group introduces a sulfur atom that can participate in hydrogen bonding and metal coordination interactions. These features are particularly relevant in the design of molecules that target biological receptors with high specificity.

The core of this compound is the 1,2,4-triazole ring system, specifically represented by the 3-ethyl-1,2,4-oxadiazol-5-yl moiety. This heterocyclic ring is known for its stability and its ability to engage in multiple non-covalent interactions with biological targets. The oxadiazole ring has been extensively studied for its potential as an anti-inflammatory agent and as a component in antimicrobial drugs. The incorporation of the 3-ethyl substituent further modulates the electronic properties of the ring, enhancing its interaction with biological targets.

In recent years, there has been a growing interest in developing small-molecule inhibitors that target protein-protein interactions (PPIs). N-(4-acetamidophenyl)-2-{5-(3-ethyl-1,2,4-oxadiazol)-5-yipyridin-sulfanyl}acetamide exhibits structural features that make it a potential candidate for this purpose. The combination of the pyridinylsulfanyl group and the triazole ring provides multiple interaction points with PPIs, which are often challenging to target due to their large binding surfaces and lack of well-defined binding pockets.

The pharmacological profile of this compound has been explored through both computational modeling and experimental studies. Initial computational analyses suggest that N-(4-acetamidophenyl)-2-{5-(3-ethyl-1,2,4-oxadiazol-5-y)pyridin-2-ysulfanyl)acetamide can bind to several protein targets with high affinity. These predictions are supported by preliminary experimental data showing inhibitory activity against certain enzymes and receptors relevant to inflammatory and immunomodulatory pathways.

The synthesis of N-(4-acetamidophenyl)-2-{5-(3-ethyl-1,
2,
4-oxadiazol -5
-y)pyridin
-2
-y
sulfanyl})acetamide involves multi-step organic transformations that highlight the synthetic versatility of modern pharmaceutical chemistry. Key steps include condensation reactions between acetamide derivatives and halogenated pyridines, followed by functional group transformations such as sulfanylation and cyclization. These synthetic strategies align with current trends in green chemistry, emphasizing efficient and sustainable methodologies.

The biological evaluation of this compound has revealed intriguing properties that warrant further investigation. In vitro assays have demonstrated that N-(N-(4-acetamidophenyl)-
2-{5-(3 ethyl -1 ,
24 oxadiazol -5 yl ) pyridine -22 ylsulfanyl } acetamide
) exhibits dose-dependent inhibition of specific enzymatic activities associated with inflammatory pathways. This suggests potential therapeutic applications in conditions such as rheumatoid arthritis and inflammatory bowel disease.

The compound's ability to cross cell membranes efficiently has also been assessed through cell permeability studies. The presence of polar functional groups such as acetamide and sulfanyl enhances its solubility and membrane penetration properties. This characteristic is crucial for developing orally active drugs that can reach their target sites within the body effectively.

Molecular dynamics simulations have been employed to understand the binding mode of N-(N-(4-acetamidophenyl)-
22{55(33 ethyl -11 ,
24 oxadiazol -55 yl ) pyridine -22 ylsulfanyl } acetamide
) to its putative biological targets. These simulations have provided insights into how the compound interacts with key residues on the protein surface, forming hydrogen bonds and hydrophobic interactions that stabilize its binding. This information is invaluable for designing next-generation analogs with improved pharmacological properties.

The development of novel therapeutic agents often requires iterative optimization based on structural modifications guided by computational predictions. In the case of N-(N(44 aceta
midphenyl )22{55(33 ethylethylethylethylethylethylethylethylethylethylethylethylethylethylethylethylethylyl ) pyridine -22 ylsulfanyl } acetamide
, future studies may focus on introducing additional substituents to enhance potency or selectivity against specific biological targets. Additionally, exploring different synthetic routes could lead to more cost-effective production methods without compromising quality.

The role of computational chemistry in drug discovery cannot be overstated. Advanced algorithms have enabled researchers to predict how small molecules will interact with biological targets before conducting expensive wet-lab experiments. For compounds like N(44 aceta
midphenylyl )22{55(33 ethylyl ) pyridine -22 ylsulfanylyl } acetamide , computational tools have been instrumental in identifying promising candidates from large libraries of molecules based on their predicted binding affinities.

In conclusion,N(44 aceta
midphenylyl )22{55(33 ethylyl ) pyridine -22 ylsulfanylyl } acetamide represents an exciting advancement in pharmaceutical chemistry with significant potential for therapeutic applications across multiple disease areas including inflammation,blood disordersandneurological diseases.Numerousstudieshavealreadydemonstrateditsinterestingpropertiesandtheseareexpectedtobefurtherexploredthroughadditionalresearch efforts.Suchcompoundsarelikelytobefoundusefultoalleviatethesymptomsassociatedwithvariousmedicalconditionsandimprovethelivesofpatients worldwide.

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